2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride
Description
This compound is a synthetic ethylamine derivative featuring a 5-chloroindole core substituted with a pyridin-2-yl group at the 2-position and an ethylamine side chain at the 3-position, stabilized as a monohydrochloride salt.
Properties
IUPAC Name |
2-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUCTLRRCHXKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the pyridine ring to the indole core.
Formation of the Ethylamine Side Chain: This can be achieved through reductive amination or other suitable methods.
Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form for stability and solubility purposes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction could yield various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of indole, including 2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited the growth of melanoma cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Neurodegenerative Disorders
The compound has potential applications in treating neurodegenerative diseases. It has been investigated as a Tau aggregation inhibitor, which is crucial for managing conditions like Alzheimer's disease. The binding affinity to Tau protein suggests that this compound could mitigate Tau-induced toxicity .
Pharmacological Studies
Receptor Interaction
Studies have shown that this compound interacts with various biological targets, including serotonin receptors. This interaction may contribute to its antidepressant-like effects observed in animal models .
Analgesic Properties
In pain management research, derivatives of this compound have been evaluated for their analgesic properties. Preclinical studies indicated that the compound could reduce pain responses in animal models, potentially through modulation of the central nervous system pathways involved in pain perception .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The synthetic routes often emphasize improving yield and purity while minimizing environmental impact.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Ethylamine | 85 |
| 2 | Halogenation | Chlorine | 90 |
| 3 | Cyclization | Acid catalyst | 75 |
Case Study 1: Antiproliferative Activity
A series of indole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study found that modifications at the pyridine position enhanced activity against breast cancer cell lines, suggesting structural optimization is key for efficacy .
Case Study 2: Neuroprotection
In a model of neurodegeneration, this compound was administered to mice exhibiting Tau pathology. Results showed a significant reduction in Tau aggregates and improved cognitive function, indicating its therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Positional Isomer: 2-[5-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethylamine Hydrochloride
- Key Difference : The pyridine ring is attached at the 3-position (pyridin-3-yl) instead of the 2-position in the query compound.
- Impact : Pyridine positional isomers often exhibit distinct receptor-binding profiles due to altered steric and electronic interactions. For example, pyridin-3-yl derivatives may favor interactions with sigma-1 receptors, while pyridin-2-yl analogs could target adrenergic or serotonergic systems .
- Calculated Properties : Acidic pKa values (calculated via JChem) for the pyridin-3-yl analog suggest moderate solubility in aqueous media, which may differ from the pyridin-2-yl variant due to hydrogen-bonding variations .
NE-100 (N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine Monohydrochloride)
- Structural Contrast : NE-100 lacks the indole core but shares the ethylamine backbone with a methoxy-phenethyl substituent.
- Pharmacological Relevance : NE-100 is a well-characterized sigma-1 receptor antagonist, highlighting the role of ethylamine derivatives in sigma receptor modulation. The absence of the indole ring in NE-100 may reduce affinity for serotonin-related targets compared to the query compound .
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)
- Simpler Backbone : Dopamine’s structure consists of a catechol ring and ethylamine group, lacking the indole and pyridine motifs.
- Functional Divergence: While dopamine primarily targets dopaminergic receptors (D1–D5), the query compound’s indole-pyridine system may confer selectivity for serotonin (5-HT) or sigma receptors.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Sigma Receptor Modulation : NE-100 and the pyridin-3-yl isomer suggest that ethylamine derivatives with bulky aromatic groups are potent sigma ligands. The query compound’s indole-pyridine system may similarly engage sigma receptors but with altered kinetics due to steric effects .
- Serotonergic Potential: The indole moiety in the query compound mirrors tryptamine derivatives, implying possible 5-HT receptor interactions. Chlorine substitution could enhance binding affinity compared to non-halogenated analogs .
- Comparative Solubility and Bioavailability : The hydrochloride salt improves water solubility, a feature shared with dopamine hydrochloride. However, the indole-pyridine system’s hydrophobicity may necessitate formulation adjustments for optimal delivery .
Biological Activity
2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H15Cl2N3
- Molecular Weight : 308.21 g/mol
The biological activity of this compound primarily involves its interaction with various cellular targets:
- Target Interaction : The compound is believed to interact with specific receptors and enzymes, influencing signaling pathways associated with cell proliferation and apoptosis.
-
Biochemical Pathways : It may affect pathways such as:
- Cell Cycle Regulation : By modulating proteins involved in cell cycle progression.
- Apoptosis : Inducing programmed cell death in cancer cells.
- Inflammatory Response : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Properties : Studies have indicated that indole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, similar compounds have shown effectiveness against breast cancer and other malignancies by targeting specific oncogenes and tumor suppressor pathways .
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the pyridine and indole moieties is often linked to enhanced antimicrobial properties .
Case Studies
Recent research highlights the biological activity of related compounds:
- Anticancer Studies :
- Antimicrobial Efficacy :
Data Table: Biological Activities Overview
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride?
Methodological Answer:
The synthesis typically involves coupling reactions to introduce the pyridin-2-yl group to the indole core. For example:
Indole Functionalization : React 5-chloro-1H-indole with 2-pyridinylboronic acid under Suzuki-Miyaura conditions to install the pyridin-2-yl group at the 2-position of the indole ring.
Ethylamine Side Chain Addition : Introduce the ethylamine moiety at the 3-position via nucleophilic substitution or reductive amination.
Hydrochloride Salt Formation : Treat the free base with HCl in ethanol or isopropanol to precipitate the monohydrochloride salt. Crystallization from ethanol yields pure product .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid byproducts like positional isomers (e.g., pyridin-4-yl derivatives, as noted in structural analogs) .
Basic: How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- 1H-NMR (DMSO-d6) : Look for indole NH (~11-12 ppm), pyridin-2-yl protons (aromatic multiplet at 7.5-8.5 ppm), and ethylamine protons (δ 2.8-3.5 ppm for CH2 and NH3+). Compare with analogs in , where indole CH2 groups resonate at δ 3.1-3.3 .
- 13C-NMR : Confirm pyridin-2-yl carbons (C-2 at ~150 ppm) and indole C-Cl (C-5 at ~125 ppm) .
- Mass Spectrometry (ESI-MS) : Calculate expected [M+H]+ (e.g., molecular weight ~318 g/mol for C15H13ClN3·HCl). Discrepancies may indicate impurities like des-chloro byproducts .
Basic: What stability and storage conditions are recommended for this compound?
Methodological Answer:
- Stability : The compound is hygroscopic due to the hydrochloride salt. Degradation under light or heat can lead to indole ring oxidation or pyridin-2-yl group cleavage.
- Storage : Store at -20°C in airtight, light-protected containers with desiccant. Prepare fresh solutions in degassed solvents (e.g., DMSO) for biological assays to minimize oxidation .
Advanced: How does the pyridin-2-yl substitution influence receptor binding compared to pyridin-4-yl analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Pyridin-2-yl derivatives exhibit distinct π-π stacking interactions with aromatic residues in receptor binding pockets (e.g., serotonin receptors), unlike pyridin-4-yl isomers, which may alter binding affinity.
- Experimental Design : Compare binding assays (e.g., radioligand displacement) for pyridin-2-yl vs. pyridin-4-yl analogs (see structural analogs in ). Use molecular docking to predict interactions with target receptors .
Advanced: How can researchers resolve discrepancies in pharmacological data across studies?
Methodological Answer:
- Analytical Validation :
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to confirm ≥98% purity. Impurities like positional isomers (e.g., pyridin-4-yl) can skew results .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish compound-derived signals from matrix effects in MS-based assays .
- Data Normalization : Include internal standards (e.g., NE-100 hydrochloride, a structurally related control in ) to calibrate receptor binding assays .
Advanced: What in vitro models are suitable for studying its biological activity?
Methodological Answer:
- Receptor Profiling : Screen against serotonin (5-HT2B) and sigma receptors using HEK293 cells transfected with human receptors. Reference methods in for σR agonist studies .
- Cellular Uptake Assays : Use fluorescently labeled analogs in neuronal cell lines (e.g., SH-SY5Y) to study transport mechanisms. Monitor via confocal microscopy .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
